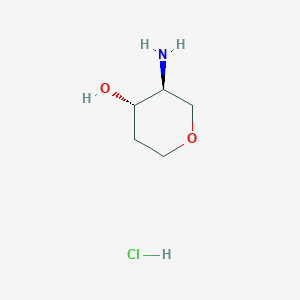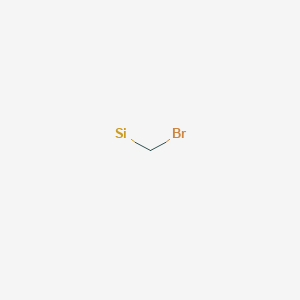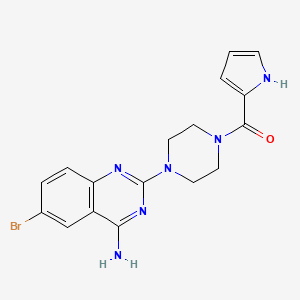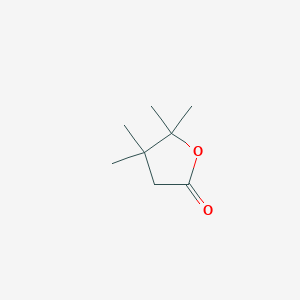
2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl-
Overview
Description
2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl- is a chemical compound that belongs to the class of furanones. It is also known as tetramethyl-5-furanone or TMF. This compound has been found to have several applications in scientific research, including its use as a flavoring agent, fragrance, and in the synthesis of other organic compounds.
Scientific Research Applications
Synthesis and Characterization :
- Furanones like 2(3H)-Furanone are essential in food and tobacco industries. Their synthesis involves reactions such as the butyric acid with 1,2 epoxypropane, characterized using techniques like IR, 13 CNMR, and GC/MS (You, 1999).
Methodology in Synthetic Chemistry :
- A synthetic procedure for isotopomeric dihydro-2(3H)furanones has been developed, using Ru4H4(CO)8(PBu3)4 under high deuterium pressure. This method aids in the total synthesis of complex compounds like hexadeuterated matairesinol lignan (Frediani et al., 2007).
Reactions with Strong Acids :
- Research on the reaction of tetrahydro-2,2,5,5-tetramethyl-3(2H)-furanone with sulfuric or polyphosphoric acid shows various products arising from ring opening, methyl migration, and oxidation (Yates & Burke, 1987).
Thermal Decomposition Studies :
- The thermal decomposition of 2(3H) furanones has been studied, showing that heating converts 2(3H) furanone to its isomeric 2(5H) form through complex reactions like 1 → 2 H-transfer (Würmel et al., 2015).
Applications in Spiro Compound Synthesis :
- 2(3H)-Furanones react with methyl acrylate or dimethyl acetylenedicarboxylate, leading to the formation of spiro compounds. This is important in developing new chemical structures (Huang & Wamhoff, 1984).
Conjugate Addition Reactions :
- The compound is used in the conjugate addition reactions of thioacids, yielding 4-thio-4,5-dihydro-2(3H)-furanones. This has implications in creating diverse chemical compounds (Busqué et al., 2004).
Photolysis and Thermolysis in Synthesis :
- Thermolysis and photolysis of 3-(2-azidophenylmethylene)-4,5-dihydro-2-(3H)furanone are used for synthesizing compounds like indoles and quinolines (Zimmer & Downs, 1978).
Chemical Shift Assignment in NMR Studies :
- Detailed studies on chemical shifts in NMR for dihydro-3(2H)-furanone derivatives contribute significantly to the understanding of molecular structures in chemistry (Burke et al., 1976).
Ene Reaction Applications in Synthesis :
- The ene reaction with olefins and dimethyl acetylenedicarboxylate leads to lactonization and formation of substituted α-methylene-γ-lactones, a process vital in organic synthesis (Hanson et al., 1981).
Photoisomerization Studies :
- Study of the photoisomerization of 3-ethylidene-4,5-dihydro-2(3H)-furanone under specific light conditions provides insights into the behavior of organic compounds under radiation (Ohga & Matsuo, 1973).
Biological Function in Food and Pheromones :
- Furanones like 2(3H)-Furanone occur naturally in cooked foodstuffs as flavor compounds and are found in pheromones, highlighting their biological significance (Slaughter, 2007).
Properties
IUPAC Name |
4,4,5,5-tetramethyloxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)5-6(9)10-8(7,3)4/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQWSSBMLDRMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC1(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338240 | |
| Record name | 2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16466-24-3 | |
| Record name | 2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


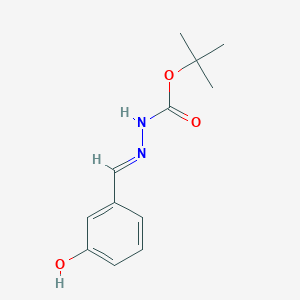
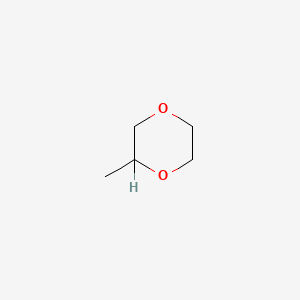
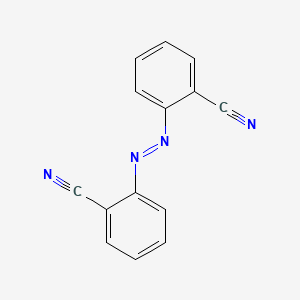

![N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide](/img/structure/B3048267.png)
![Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-nitro-](/img/structure/B3048268.png)


![5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B3048271.png)
